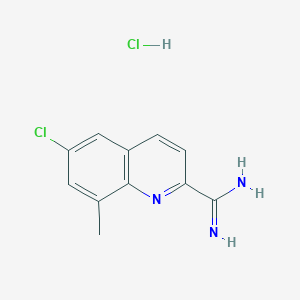

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride

Description

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

CAS No. |

1179360-07-6 |

|---|---|

Molecular Formula |

C11H11Cl2N3 |

Molecular Weight |

256.13 g/mol |

IUPAC Name |

6-chloro-8-methylquinoline-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H10ClN3.ClH/c1-6-4-8(12)5-7-2-3-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H |

InChI Key |

GHTKADPAOVFLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2)C(=N)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 6-chloro-8-methylquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

6-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.

8-Methylquinoline: Another derivative of quinoline with a methyl group at the 8-position.

2-Carboximidamide Quinoline: A compound with a carboximidamide group at the 2-position of quinoline.

Uniqueness

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

6-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular formats for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN4O, with a molecular weight of approximately 207.66 g/mol. The structure features a quinoline ring, which is significant in drug development due to its ability to interact with various biological targets.

Key Features:

- Chloro Group: Located at the 6th position of the quinoline ring, enhancing reactivity.

- Methyl Group: Positioned at the 8th position, contributing to the compound's lipophilicity.

- Carboximidamide Functional Group: This moiety is crucial for biological activity, potentially undergoing hydrolysis to form amides or amines under specific conditions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Interference with Nucleic Acid Synthesis: The compound may inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and kinases critical for cancer cell survival.

- Antimicrobial Activity: It has shown potential in disrupting microbial growth by targeting essential metabolic pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

| Acinetobacter baumannii | 0.250 |

| Pseudomonas aeruginosa | 0.500 |

These results suggest that the compound is particularly potent against Gram-positive bacteria, with efficacy comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicate:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 (lung cancer) | 18.0 |

The compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial effects of various derivatives of quinoline compounds, including this compound. The study highlighted its superior activity against antibiotic-resistant strains, emphasizing its role in addressing public health challenges related to drug resistance .

- Anticancer Mechanism Exploration : Another research effort focused on understanding the mechanism by which this compound inhibits cancer cell proliferation. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have shown that the hydrochloride form enhances solubility and bioavailability, making it suitable for oral administration in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.